molecular formula C9H7F3O B175861 3-Methyl-5-(trifluoromethyl)benzaldehyde CAS No. 116070-39-4

3-Methyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B175861
CAS No.: 116070-39-4
M. Wt: 188.15 g/mol
InChI Key: KFRRYUVXFZQWGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol using oxidizing agents such as nitric acid (HNO3) and hydrochloric acid (HCl) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) . The reaction is typically carried out in a solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl and a trifluoromethyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

3-Methyl-5-(trifluoromethyl)benzaldehyde, a compound characterized by the presence of both a methyl and a trifluoromethyl group on a benzaldehyde structure, has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3O, with a molecular weight of approximately 200.16 g/mol. The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound.

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that various trifluoromethyl-substituted compounds possess significant activity against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus species.

  • A study on pyrazole derivatives, which included compounds with similar structural features to this compound, reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant bacterial strains .

2. Enzyme Inhibition

The incorporation of the trifluoromethyl group into organic molecules has been linked to improved inhibition of certain enzymes:

  • Trifluoromethyl ketones have been identified as potent inhibitors of carboxylesterases, which play critical roles in drug metabolism . The mechanism involves enhanced binding affinity due to the electron-withdrawing nature of the -CF₃ group.

3. Antioxidant Properties

Some studies suggest that aldehydes can exhibit antioxidant activity, potentially contributing to cellular protective effects. However, specific data on the antioxidant capacity of this compound remains limited and warrants further investigation.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:

  • Electron-Withdrawing Effects : The trifluoromethyl group may enhance the electrophilicity of the aldehyde carbon, facilitating interactions with nucleophiles in biological systems.
  • Structural Similarities : Compounds with similar structures have shown varied interactions with proteins and nucleic acids, suggesting potential pathways for biological activity .

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activities associated with similar compounds:

StudyCompoundFindings
Pyrazole DerivativesPotent against drug-resistant bacteria; MIC values as low as 0.5 µg/mL
Trifluoromethyl KetonesStrong inhibitors of carboxylesterases; significant binding affinity
Hydrazones from Trifluoromethyl CompoundsDual inhibition of acetylcholinesterase and butyrylcholinesterase; IC50 values between 46.8–137.7 µM

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRYUVXFZQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629958
Record name 3-Methyl-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116070-39-4
Record name 3-Methyl-5-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116070-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution fo oxalyl chloride (2.8 ml) in 20 ml of CH2Cl2 is treated with a solution of dimethyl sulfoxide (DMSO)(5.0 ml) in 15 ml of CH2Cl2 at -60° C. as in Example 11 To this mixture is added the 3-trifluoromethyl-5-methylbenzyl alcohol (5.4 g) in CH2Cl2 (20 ml) followed by 20 ml of triethlyamine. Appropriate reaction conditions and work-up as in Example 11 afforded 3-trifluoro- methyl-5-methylbenzaldehyde.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
3-trifluoro- methyl-5-methylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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